Nitidine

Übersicht

Beschreibung

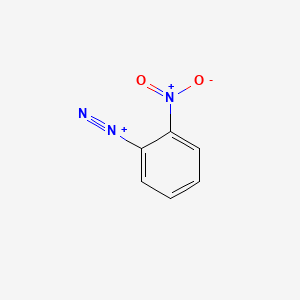

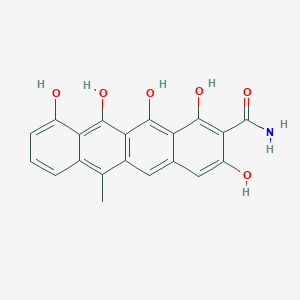

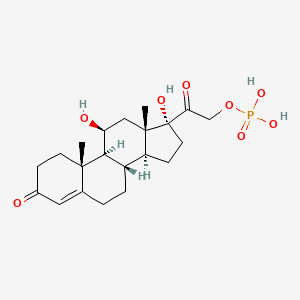

Nitidin ist ein Benzophenanthridin-Alkaloid, das hauptsächlich aus der Wurzel von Zanthoxylum nitidum gewonnen wird, einer Pflanze, die zur Familie der Rutaceae gehört . Diese Verbindung ist für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antimalarielle, antifungale und antiangiogene Eigenschaften . Nitidin wird in der Volksmedizin traditionell wegen seiner schmerzlindernden und die Durchblutung fördernden Wirkungen verwendet .

Wirkmechanismus

Target of Action

Nitidine, a bioactive plant benzophenanthridine alkaloid, primarily targets autophagy-related 4B cysteine peptidase (ATG4B) . ATG4B plays a crucial role in the autophagy process, which is a cellular mechanism involved in the degradation and recycling of cellular components .

Mode of Action

This compound interacts with its target, ATG4B, leading to a reduction in cardiac autophagy levels . This interaction results in the induction of cardiac hypertrophy, a condition characterized by an increase in the size of the heart muscle . Overexpression of ATG4B can reverse the cardiac hypertrophy induced by this compound, suggesting that this compound’s effects are mediated through its interaction with ATG4B .

Biochemical Pathways

This compound affects the autophagy pathway by targeting ATG4B . Autophagy is a cellular process that degrades and recycles cellular components, and its disruption can lead to various diseases, including cancer . This compound’s interaction with ATG4B leads to a reduction in autophagy levels, which in turn induces cardiac hypertrophy .

Pharmacokinetics

The intestinal absorption of this compound is through passive diffusion . It is rarely excreted with urine and feces in the form of the prototype drug . This compound also has a moderate binding to plasma protein, which is independent of the drug concentration .

Result of Action

This compound’s interaction with ATG4B leads to a reduction in autophagy levels, which in turn induces cardiac hypertrophy . This suggests that this compound’s action results in significant changes at the molecular and cellular levels. Furthermore, this compound has been shown to have anti-tumor properties against human melanoma cells by inhibiting proliferation and inducing apoptosis .

Biochemische Analyse

Biochemical Properties

Nitidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the PI3K/Akt pathway, which is pivotal in cell survival and proliferation . Additionally, this compound interacts with caspase-3 and caspase-9, leading to the activation of these enzymes and subsequent induction of apoptosis . These interactions highlight this compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human melanoma cells, this compound inhibits cell proliferation and induces apoptosis through the mitochondrial pathway . It also affects lung cancer cells by inducing caspase 3/GSDME-dependent pyroptosis, a form of programmed cell death . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent compound in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . This compound also activates caspase-3 and caspase-9, which are crucial for the execution of apoptosis . Additionally, this compound’s interaction with gasdermin E (GSDME) triggers pyroptosis in lung cancer cells . These molecular interactions underscore this compound’s potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound’s inhibitory effects on cell proliferation and its induction of apoptosis are time-dependent . The stability and degradation of this compound also play a role in its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-tumor activity without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and caspase-3, influencing metabolic flux and metabolite levels . This compound’s effects on these pathways contribute to its anti-cancer properties by disrupting cellular metabolism and promoting cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for this compound’s therapeutic effects, as they determine its bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound accumulates in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . This subcellular localization is essential for this compound’s effectiveness as an anti-cancer agent.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Nitidin umfasst mehrere Schritte, wobei der wichtigste Schritt die Ni-katalysierte Annulationsreaktion ist, um die Isochinolinon-Kernstruktur aufzubauen . Es folgen weitere Umwandlungen, um das Zielalkaloid zu erhalten. Andere Methoden umfassen die Pd-katalysierte Kupplung von Azabicyclischen Alkenen mit o-Iodbenzol, gefolgt von Tandem-Cyclisierung, Domino-Arylierung von Aryltriflaten, Imin-Toluamid-Kondensation, Cycloaddition von lithiiertem Toluamid-Benzonitril und Kondensation von Homophthalsäureester mit Imin .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nitidin erfolgt in der Regel durch Extraktion aus Zanthoxylum nitidum unter Verwendung der Hochleistungsflüssigchromatographie mit Fluoreszenzdetektion . Dieses Verfahren optimiert die Trennung und Bestimmung von Nitidin und Chelerythrin, einem weiteren Alkaloid, das in der gleichen Pflanze vorkommt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nitidin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren, um ihre biologischen Aktivitäten zu verbessern oder ihre Toxizität zu verringern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in den Reaktionen mit Nitidin sind Palladium- und Nickelkatalysatoren für Kupplungs- und Annulationsreaktionen . Weitere Reagenzien sind Aryltriflate, Imine und lithiierte Toluamide .

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte sind Oxynitidin und 5,6-Dihydronitidin, strukturell verwandte Alkaloide mit ähnlichen biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Chemie: Nitidin wird als Leitverbindung bei der Synthese anderer Benzophenanthridin-Alkaloide verwendet.

Biologie: Es zeigt signifikante antimalarielle und antifungale Aktivitäten.

Medizin: Nitidin hat bei verschiedenen Krebsarten, darunter Leber-, Lungen-, Eierstock- und Brustkrebs, vielversprechende Antitumoraktivität gezeigt.

Wirkmechanismus

Nitidin entfaltet seine Wirkung durch mehrere Mechanismen. Es hemmt die DNA-Topoisomerase I, was zur Unterdrückung der Zellproliferation und Induktion von Apoptose führt . Nitidin zielt auch auf den JAK1/STAT3-Signalweg ab, der an Zellwachstum und -überleben beteiligt ist . Darüber hinaus wirkt es sich auf Autophagie-bezogene Pfade aus, was zu seiner Antitumoraktivität beiträgt .

Vergleich Mit ähnlichen Verbindungen

Nitidin ist strukturell ähnlich anderen Benzophenanthridin-Alkaloiden wie Chelerythrin und Dihydronitidin . Nitidin ist einzigartig in seiner starken Hemmung der DNA-Topoisomerase I und seiner Fähigkeit, einen Komplex mit Häm zu bilden, ähnlich wie Chloroquin . Dies macht Nitidin zu einer potenziellen Leitverbindung für die Entwicklung neuer antimalarieller und Antikrebsmittel .

Liste ähnlicher Verbindungen

- Chelerythrin

- Dihydronitidin

- Oxynitidin

Diese Verbindungen teilen sich ähnliche Kernstrukturen und biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und ihrer Potenz .

Eigenschaften

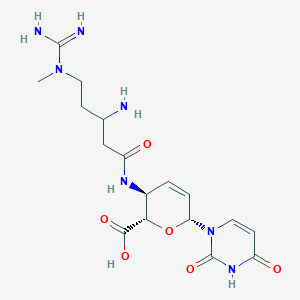

IUPAC Name |

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMPSGJPCCJYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13063-04-2 (chloride) | |

| Record name | Nitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60218846 | |

| Record name | Nitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-57-7 | |

| Record name | Nitidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.